molecular formula C16H23ClN4O2 B2704364 Tert-butyl (3aR,7aS)-5-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 2377004-54-9

Tert-butyl (3aR,7aS)-5-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B2704364
CAS No.: 2377004-54-9
M. Wt: 338.84
InChI Key: WODREUAKAUMVHK-NEPJUHHUSA-N
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Description

Tert-butyl (3aR,7aS)-5-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate is a useful research compound. Its molecular formula is C16H23ClN4O2 and its molecular weight is 338.84. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Preparation of this compound typically involves multi-step synthetic pathways, beginning with readily available starting materials. Key steps may include:

  • Formation of the pyrrolo[3,2-c]pyridine core: : A series of cyclization reactions involving appropriate intermediates.

  • Introduction of the 6-chloropyrazin-2-yl group: : Achieved through coupling reactions such as Suzuki or Stille coupling.

  • Addition of tert-butyl and carboxylate groups: : Often through esterification reactions using tert-butanol and suitable carboxylate sources.

Industrial Production Methods: Scaling up for industrial production would require optimizing each step to maximize yield and minimize side reactions. Standard industrial practices involve the use of continuous flow reactors for consistent quality and efficiency, alongside rigorous purification techniques.

Chemical Reactions Analysis

Tert-butyl (3aR,7aS)-5-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate undergoes several types of reactions:

  • Oxidation: : Typically reacts with agents like mCPBA or potassium permanganate.

  • Reduction: : Lithium aluminum hydride or catalytic hydrogenation can be used.

  • Substitution: : Nucleophilic substitution can introduce different functional groups at specific positions.

Common Reagents and Conditions:

  • Oxidation: mCPBA, potassium permanganate.

  • Reduction: Lithium aluminum hydride, hydrogen gas with palladium/carbon catalyst.

  • Substitution: Halogenated solvents like dichloromethane, with bases or acids as catalysts.

Major Products Formed:

  • Oxidation: : Products depend on the functional groups targeted.

  • Reduction: : Can lead to secondary or tertiary amines.

  • Substitution: : Formation of new derivatives with varied functionalities.

Scientific Research Applications

  • Chemistry: : Utilized as a building block in the synthesis of novel molecules with potential activity in various fields.

  • Biology: : Investigated for its interactions with biological macromolecules.

  • Medicine: : Explored for therapeutic potentials, especially in designing drug candidates.

  • Industry: : Used in material science for creating advanced polymers and composites.

Mechanism of Action: Tert-butyl (3aR,7aS)-5-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate exerts its effects through specific molecular interactions:

  • Molecular Targets: : Various enzymes and receptors, depending on its derivatives.

  • Pathways: : Can influence pathways involving signal transduction, protein synthesis, and cellular metabolism.

Comparison with Similar Compounds

Tert-butyl (3aR,7aS)-5-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate stands out due to its unique structural configuration, which imparts distinct chemical properties and biological activities. Here are some similar compounds for comparison:

  • (3aR,7aS)-5-(6-chloropyrazin-2-yl)-hexahydro-2H-pyrrolo[3,2-c]pyridine: : Lacks the tert-butyl carboxylate, impacting its reactivity and applications.

  • (3aR,7aS)-5-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine: : Similar core structure but without the tert-butyl group.

These comparisons underscore the specific modifications in this compound that contribute to its unique characteristics, making it a compound of significant interest in scientific research.

Properties

IUPAC Name

tert-butyl (3aR,7aS)-5-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN4O2/c1-16(2,3)23-15(22)21-7-4-11-10-20(6-5-12(11)21)14-9-18-8-13(17)19-14/h8-9,11-12H,4-7,10H2,1-3H3/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODREUAKAUMVHK-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCN(C2)C3=CN=CC(=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CCN(C2)C3=CN=CC(=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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